molecular formula C17H11F3N4OS3 B4841561 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

Cat. No.: B4841561
M. Wt: 440.5 g/mol
InChI Key: KUNRGCUMLRNTRI-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenothiazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.

    Attachment of the Phenothiazine Moiety: The phenothiazine moiety can be introduced through a nucleophilic substitution reaction, where 2-chloroacetyl chloride reacts with the thiadiazole derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Industrial Chemistry: The compound is used as a precursor for the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Comparison

Compared to similar compounds, 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is unique due to the presence of both the phenothiazine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS3/c18-17(19,20)9-5-6-13-11(7-9)24(10-3-1-2-4-12(10)27-13)14(25)8-26-16-23-22-15(21)28-16/h1-7H,8H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNRGCUMLRNTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CSC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 2
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 3
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 4
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 5
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE

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